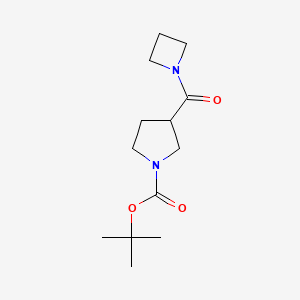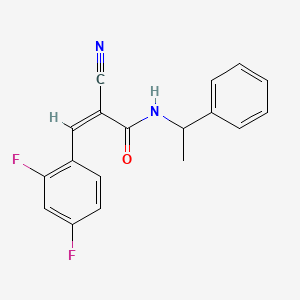
(Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as DFP-10917, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. In
Mécanisme D'action
(Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide works by inhibiting the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division. PLK1 is overexpressed in many types of cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of PLK1, which leads to cell cycle arrest and apoptosis. Physiologically, it has been found to reduce tumor growth and induce tumor regression in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its specificity for PLK1. This allows researchers to study the effects of PLK1 inhibition without affecting other cellular processes. However, one limitation is that (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide. One area of interest is the development of more potent and selective PLK1 inhibitors. Another area of research is the identification of biomarkers that can predict which patients will be responsive to PLK1 inhibition. Additionally, there is interest in combining (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide with other cancer treatments, such as chemotherapy and immunotherapy, to enhance its efficacy. Finally, there is potential for (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide to be used in the treatment of other diseases, such as viral infections and autoimmune disorders, where PLK1 is also involved.
Méthodes De Synthèse
The synthesis of (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves several steps. The first step is the preparation of (Z)-3-(2,4-difluorophenyl)-N-(1-phenylethyl)acrylamide, which is then reacted with cyanogen bromide to form (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
(Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2,4-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O/c1-12(13-5-3-2-4-6-13)22-18(23)15(11-21)9-14-7-8-16(19)10-17(14)20/h2-10,12H,1H3,(H,22,23)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIQTVHTEHQQRQ-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=C(C=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=C(C=C(C=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

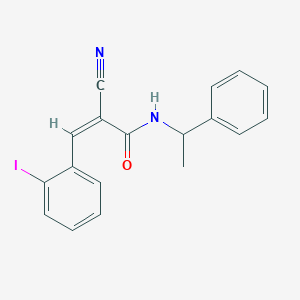
![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)
![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)
![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)
![N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7564798.png)
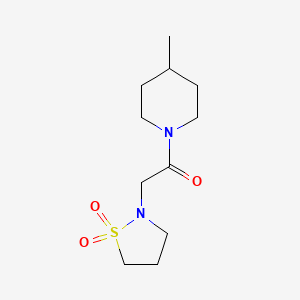
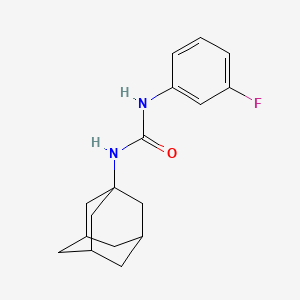
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)
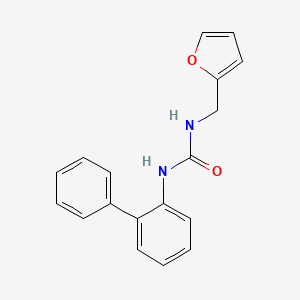
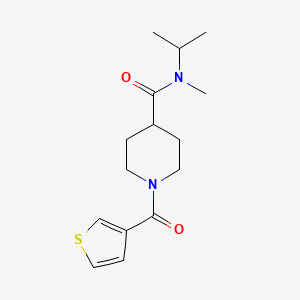
![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)
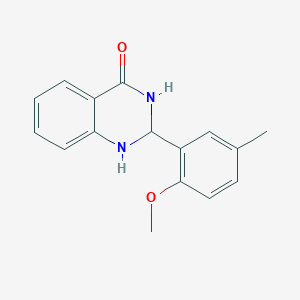
![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)
